molecular formula C14H10N6O2 B14597800 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one CAS No. 59336-45-7

4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one

Cat. No.: B14597800
CAS No.: 59336-45-7
M. Wt: 294.27 g/mol
InChI Key: FRPVWHNJCHFBGC-UHFFFAOYSA-N
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Description

4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one is a complex organic compound that features both azido and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the triazine ring, followed by the introduction of the azido group and the methoxy group under controlled conditions. Specific reagents and catalysts would be required to facilitate these transformations.

Industrial Production Methods

Industrial production methods for such a compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the azido group could yield nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets through its functional groups, leading to changes in cellular processes. The azido group, for example, could participate in click chemistry reactions, while the methoxy group might influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives and naphthalene-based molecules. Examples could be:

  • 4-(4-Methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one
  • 4-(6-Amino-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one

Uniqueness

The uniqueness of 4-(6-Azido-4-methoxy-1,3,5-triazin-2(1H)-ylidene)naphthalen-1(4H)-one lies in its combination of functional groups, which can impart specific reactivity and properties that are not found in other similar compounds. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

59336-45-7

Molecular Formula

C14H10N6O2

Molecular Weight

294.27 g/mol

IUPAC Name

4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)naphthalen-1-ol

InChI

InChI=1S/C14H10N6O2/c1-22-14-17-12(16-13(18-14)19-20-15)10-6-7-11(21)9-5-3-2-4-8(9)10/h2-7,21H,1H3

InChI Key

FRPVWHNJCHFBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N=[N+]=[N-])C2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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